molecular formula C8H9N3 B568366 4,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine CAS No. 119707-35-6

4,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine

Katalognummer: B568366
CAS-Nummer: 119707-35-6
Molekulargewicht: 147.181
InChI-Schlüssel: QOTQVOHRAMMMAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine (CAS 119707-35-6) is a high-purity chemical building block belonging to the privileged pyrrolo[2,3-d]pyrimidine scaffold. This heterocyclic compound is of significant interest in medicinal chemistry due to its structural resemblance to purine nucleotides, which allows it to interact with a variety of biological targets . The core pyrrolo[2,3-d]pyrimidine structure is extensively investigated for developing novel anticancer agents , particularly as multi-targeted kinase inhibitors. Derivatives of this scaffold have demonstrated potent activity by inhibiting key enzymes involved in cancer cell proliferation, such as EGFR, VEGFR2, and CDK2, and have shown efficacy in inducing apoptosis in cancer cell lines . Furthermore, this scaffold is a promising lead structure in addressing antimicrobial resistance (AMR) . Recent advances highlight its broad-spectrum bioactivity against various bacterial and fungal pathogens, making it a crucial template for developing new antimicrobial agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct appropriate safety assessments before handling.

Eigenschaften

CAS-Nummer

119707-35-6

Molekularformel

C8H9N3

Molekulargewicht

147.181

IUPAC-Name

4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C8H9N3/c1-5-3-7-6(2)9-4-10-8(7)11-5/h3-4H,1-2H3,(H,9,10,11)

InChI-Schlüssel

QOTQVOHRAMMMAW-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N=CN=C2N1)C

Synonyme

1H-Pyrrolo[2,3-d]pyrimidine, 4,6-dimethyl- (9CI)

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Selected Pyrrolo[2,3-d]pyrimidine Derivatives

Compound Name Substituents Molecular Weight Key Properties/Biological Activities References
4,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine 4-CH₃, 6-CH₃ 149.19* High lipophilicity; potential enzyme inhibition
LY231514 (Antifolate) Glu-conjugated side chain 511.47 Inhibits TS, DHFR, GARFT; clinical anticancer agent
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine 2-Cl, 4-Cl 174.01 Electrophilic reactivity; precursor for drug synthesis
4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine 4-Cl, 6-CH₃ 183.62 Moderate lipophilicity; unexplored bioactivity
6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine 6,7-CH₃; 2,4-pyrrolidinyl 285.39 Enhanced solubility due to pyrrolidinyl groups

*Calculated based on C₈H₁₁N₃.

Key Observations:

Substituent Position and Lipophilicity :

  • The 4,6-dimethyl substitution in the target compound increases lipophilicity compared to chloro derivatives (e.g., 2,4-dichloro analog) . This may enhance passive diffusion across biological membranes, as seen in LY231514, where lipophilicity correlates with polyglutamation and cellular uptake .
  • In contrast, polar groups (e.g., pyrrolidinyl in ) improve aqueous solubility but reduce membrane permeability.

Bioactivity and Enzyme Inhibition :

  • LY231514 : Demonstrates multitarget inhibition of thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) via polyglutamated metabolites. Its Ki values for TS, DHFR, and GARFT are 1.3 nM, 7.2 nM, and 65 nM, respectively .
  • 4,6-Dimethyl Analog : While direct enzyme inhibition data are unavailable, the absence of a Glu side chain (critical for LY231514’s activity) suggests divergent mechanisms. Methyl groups may instead modulate interactions with hydrophobic enzyme pockets.

Antimicrobial Potential: Derivatives like 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine () exhibit antimicrobial activity when conjugated with aromatic aldehydes. The 4,6-dimethyl variant could similarly serve as a scaffold for antimicrobial agents if functionalized appropriately.

Pharmacokinetic Considerations

  • Transport Mechanisms: Tubercidin (4-amino-7-β-D-ribofuranosyl-pyrrolo[2,3-d]pyrimidine) shares a transport system with adenosine in HeLa cells, with Km values of 14–38 µM . Methyl groups in this compound may alter affinity for nucleoside transporters, impacting cellular uptake.

Vorbereitungsmethoden

Multicomponent One-Pot Synthesis Strategies

Multicomponent reactions (MCRs) offer efficient pathways for constructing pyrrolo[2,3-d]pyrimidine scaffolds. A seminal approach involves the one-pot, three-component reaction of arylglyoxals (1a-d ), 6-amino-1,3-dimethyluracil (2 ), and barbituric acid derivatives (3a-c ) catalyzed by tetrabutylammonium bromide (TBAB) in ethanol at 50°C . While this method primarily yields polyfunctionalized derivatives (e.g., 4a-l ), adapting the starting materials to incorporate methyl groups at strategic positions could facilitate 4,6-dimethyl substitution. For instance, substituting 2 with a 4-methyl-6-aminouracil analog or employing methyl-substituted arylglyoxals may direct methyl incorporation.

Key advantages include mild conditions (50°C vs. reflux), high yields (70–90%), and operational simplicity . However, regioselectivity challenges necessitate precise control over reactant stoichiometry and catalytic loading.

Cyclization of 2-Aminofuran Derivatives

A patent by outlines a cyclization strategy using 2-aminofurans and nucleophiles to construct the pyrrolo[2,3-d]pyrimidine core. The general reaction involves:

2-Aminofuran+NucleophilePolar solvent, heatPyrrolo[2,3-d]pyrimidine\text{2-Aminofuran} + \text{Nucleophile} \xrightarrow{\text{Polar solvent, heat}} \text{Pyrrolo[2,3-d]pyrimidine}

Introducing methyl groups at the 4- and 6-positions requires methyl-functionalized nucleophiles or 2-aminofurans. For example, using 4-methyl-2-aminofuran and a methylated nucleophile (e.g., methylguanidine) could yield the target compound. Reaction conditions (e.g., ethanol under reflux) and purification via recrystallization or chromatography are critical for isolating the desired product .

Halogenation and Nucleophilic Methylation

A Chinese patent describes the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via condensation and cyclization steps. Adapting this method, 4-chloro intermediates could undergo nucleophilic substitution with methylating agents (e.g., methyl Grignard reagents or dimethyl sulfate) to install methyl groups.

Example Protocol:

  • Condense methyl-substituted precursors (e.g., methylmalononitrile) with formamidine acetate.

  • Cyclize under basic conditions (e.g., KOH/EtOH) to form the 4-chloro intermediate.

  • Treat with methylmagnesium bromide to substitute chlorine with methyl .

This method’s scalability is limited by the need for anhydrous conditions and sensitive intermediates.

Antifolate-Inspired Synthesis Routes

Pyrrolo[2,3-d]pyrimidine antifolates, such as those in , employ 5-substituted derivatives with variable bridge lengths. While these focus on antifolate activity, their synthetic routes—particularly Pd-catalyzed couplings—can be repurposed. For example, coupling 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide with methylamine derivatives under microwave irradiation could yield 4,6-dimethyl analogs .

Comparative Analysis of Synthetic Methods

Method Starting Materials Conditions Yield Challenges
Multicomponent Arylglyoxals, 6-amino-uracilsTBAB/EtOH, 50°C70–90%Regioselectivity control
Cyclization 2-Aminofurans, NucleophilesPolar solvent, reflux50–75%Functional group compatibility
Halogenation-Methylation Chloro intermediates, MeMgBrAnhydrous, Grignard40–60%Sensitivity to moisture
Pd-Catalyzed Coupling Chloropyrrolopyrimidines, AminesMicrowave, 110°C16–49%Low yields, specialized equipment

Experimental Optimization and Characterization

Spectral Data:
While specific data for 4,6-dimethyl-1H-pyrrolo[2,3-d]pyrimidine is absent in the literature, analogous compounds exhibit characteristic NMR and IR profiles. For instance, 4e (a related derivative) shows 1H^1H NMR signals at δ 3.42 (3H, s, 3-Me) and δ 3.14 (3H, s, 1-Me) , suggesting methyl groups in similar environments would resonate near δ 2.5–3.5.

Purification:
Recrystallization from ethanol or chromatography on silica gel (eluent: ethyl acetate/hexane) is standard .

Q & A

Q. What are the common synthetic routes for 4,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine and its derivatives?

The synthesis of this compound derivatives typically involves two primary strategies:

  • Cyclization of precursors : Building the pyrimidine ring on a substituted pyrrole core using urea derivatives or formamides under reflux conditions .
  • Microwave-assisted synthesis : A modern approach enabling rapid and efficient formation of halogenated derivatives (e.g., 4-chloro-6-methyl variants) with reduced reaction times and improved yields .
  • Multi-step functionalization : Introducing substituents via alkylation, acylation, or coupling reactions. For example, thiophene-2-carboxylic acid derivatives are synthesized by reacting intermediates with alkyl halides or esters, followed by chromatographic purification .

Q. Table 1: Comparison of Synthetic Methods

MethodKey FeaturesYield RangeCharacterization TechniquesReference
Traditional cyclizationRequires reflux, moderate conditions70-85%NMR, IR, elemental analysis
Microwave-assistedRapid, high efficiency85-95%X-ray diffraction, LC-MS
Multi-step alkylationEnables diverse substituents63-90%¹H/¹³C NMR, HPLC, melting point

Q. How is the purity and structural integrity of synthesized derivatives validated?

Rigorous characterization involves:

  • Spectroscopic analysis : ¹H/¹³C NMR to confirm substituent positions and purity .
  • X-ray crystallography : Resolves ambiguous structural features, as demonstrated for derivatives like ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate .
  • Elemental analysis : Validates empirical formulas (e.g., C, H, N content) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weights within 3 ppm error .

Q. What in vitro assays are used to evaluate anticancer activity?

  • Cell proliferation assays : Derivatives are screened against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. IC₅₀ values are calculated to assess potency .
  • Enzyme inhibition studies : Targets like AICARFTase or PAK4 are tested via fluorescence-based assays to quantify inhibition constants (Ki) .
  • Apoptosis assays : Flow cytometry detects caspase-3 activation or Annexin V staining in treated cells .

Advanced Research Questions

Q. How do substituents at the 4- and 6-positions modulate kinase inhibition?

  • Electron-withdrawing groups (e.g., Cl) : Enhance binding to ATP pockets in kinases (e.g., PAK4) by forming hydrogen bonds with catalytic lysine residues .
  • Alkyl/aryl groups : Improve selectivity via hydrophobic interactions. For example, ethyl substituents increase affinity for tyrosine kinases compared to methyl analogs .
  • Methodological approach :
    • Structure-activity relationship (SAR) : Systematic substitution at positions 4 and 6 followed by enzymatic screening .
    • Co-crystallization studies : Resolve binding modes using X-ray diffraction (e.g., PAK4-inhibitor complexes) .

Q. How can contradictions in bioactivity data between studies be resolved?

  • Standardization of assays : Use identical cell lines (e.g., NCI-60 panel) and enzyme batches to minimize variability .
  • Purity validation : Ensure compounds are >95% pure via HPLC before testing .
  • Statistical analysis : Apply multivariate regression to account for variables like solvent choice (DMSO vs. ethanol) or incubation time .

Q. What computational strategies predict binding modes with kinase targets?

  • Molecular docking : Tools like AutoDock Vina predict binding poses using crystal structures (e.g., PDB ID 2Q0K for PAK4) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • Free energy calculations : MM/PBSA or MM/GBSA quantify binding affinities, correlating with experimental IC₅₀ values .

Q. Table 2: Key Biological Targets and Derivatives

TargetDerivative StructureActivity (IC₅₀)Reference
PAK4 kinase4-Amino-7H-pyrrolo[2,3-d]pyrimidine0.8 µM
AICARFTase5-(Thiophen-2-yl)thieno[3,2-e]triazolo-pyrimidine12 nM
GARFTase6-Substituted pyrrolo[2,3-d]pyrimidine45 nM

Q. What strategies optimize solubility and bioavailability of derivatives?

  • Prodrug design : Esterification of carboxylic acid groups (e.g., diethyl glutamate derivatives) enhances membrane permeability .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve aqueous solubility by 10-fold .
  • LogP optimization : Introduce polar groups (e.g., -OH, -NH₂) to reduce hydrophobicity while maintaining potency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.